molecular formula C16H22F3N B13728068 3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine CAS No. 2241052-59-3

3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine

Cat. No.: B13728068
CAS No.: 2241052-59-3
M. Wt: 285.35 g/mol
InChI Key: BDKRTOPQPZHTNU-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutyl ring and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The cyclobutyl ring can be introduced through a cyclization reaction, and the final step involves the attachment of the butylamine chain through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials .

Properties

CAS No.

2241052-59-3

Molecular Formula

C16H22F3N

Molecular Weight

285.35 g/mol

IUPAC Name

3-methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]butan-1-amine

InChI

InChI=1S/C16H22F3N/c1-11(2)10-14(20)15(8-5-9-15)12-6-3-4-7-13(12)16(17,18)19/h3-4,6-7,11,14H,5,8-10,20H2,1-2H3

InChI Key

BDKRTOPQPZHTNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=CC=C2C(F)(F)F)N

Origin of Product

United States

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